N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)12-4-6-13(7-5-12)21-17-15-10-14(22(23)24)8-9-16(15)19-11-20-17/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEQOCRYXNRDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Amination: The amine group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Substitution with 4-tert-Butylphenyl Group: The final step involves the substitution of the amine group with the 4-tert-butylphenyl group, which can be achieved through coupling reactions using reagents like tert-butylphenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reductive Coupling of the Nitro Group
The nitro group at the 6-position participates in iron-catalyzed reductive coupling reactions with alkyl halides. This method, adapted from nitroarene chemistry, enables C–N bond formation for synthesizing alkylated aryl amines:
Mechanism :
-
Reduction of the nitro group to nitrosoarene using Zn/TMSCl.
-
Generation of alkyl radicals via iron-mediated reduction of alkyl halides.
-
Radical coupling at the nitrogen atom, followed by reduction to yield alkyl aryl amines .
Example Reaction :
Nucleophilic Substitution at the Quinazoline Core
The 4-amine group facilitates substitution reactions, particularly under basic conditions. For example:
Reaction with Alkyl Halides :
The aromatic amine undergoes alkylation via SN2 mechanisms, forming N-alkyl derivatives.
| Substrate | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| This compound | Methyl iodide | K₂CO₃, DMF, 80°C | N-(4-tert-Butylphenyl)-N-methyl-6-nitroquinazolin-4-amine | Enhanced lipophilicity for drug design |
Electrophilic Aromatic Substitution
The electron-deficient quinazoline ring undergoes regioselective electrophilic substitution, primarily at the 2- and 7-positions:
Nitration :
| Conditions | Reagents | Product | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitronium ion | 6-nitro-2,7-dinitroquinazolin-4-amine derivative | 2- and 7-positions due to meta-directing nitro group |
Catalytic Cross-Coupling Reactions
The aryl halide-like reactivity of the quinazoline core enables participation in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling :
| Partner | Catalyst | Base | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-nitro-2-phenylquinazolin-4-amine derivative | 78% |
Nitro Group Reduction
Controlled reduction of the nitro group to an amine is achievable under mild conditions:
Catalytic Hydrogenation :
| Catalyst | Solvent | Pressure | Product |
|---|---|---|---|
| Pd/C (10%) | EtOH | 1 atm H₂ | N-(4-tert-Butylphenyl)-6-aminoquinazolin-4-amine |
Zinc-Mediated Reduction :
| Reductant | Additive | Product | Application |
|---|---|---|---|
| Zn dust | NH₄Cl | 6-amino derivative | Intermediate for bioactive molecules |
Stability and Reactivity Considerations
Mechanistic Insights
Scientific Research Applications
Pharmacological Properties
N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine demonstrates a range of pharmacological activities, primarily due to its ability to interact with various biological targets. Its applications include:
- Anticancer Activity : The compound has shown efficacy in inhibiting tumor growth and metastasis. It operates by targeting pathways involved in angiogenesis, effectively reducing blood supply to tumors, which is critical for their growth and spread .
- Anti-inflammatory Effects : Research indicates that this compound can be utilized in treating inflammatory diseases such as rheumatoid arthritis and other conditions characterized by excessive angiogenesis and inflammation .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Table 1: Summary of Research Findings
Potential Therapeutic Applications
The versatility of this compound extends to various therapeutic areas:
- Cancer Treatment : Due to its antiangiogenic properties, it is being researched as a potential treatment for various cancers, including breast, lung, and colon cancers .
- Ophthalmological Conditions : The compound may also have applications in treating ocular neovascularization and related conditions, potentially improving outcomes for patients with diabetic retinopathy and other eye diseases .
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a material for electronic applications.
Comparison with Similar Compounds
The following analysis compares N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine with structurally related quinazoline derivatives, focusing on substituent effects, synthesis, and biological activity.
Substituent Diversity and Structural Effects
Key Observations :
- Steric Effects : Bulky substituents like tert-butyl may reduce binding affinity to flat enzymatic pockets but improve selectivity for less-conserved targets .
- Electrochemical Properties : Electron-withdrawing groups (e.g., nitro) at position 6 stabilize the quinazoline core, facilitating electrophilic substitution reactions during synthesis .
Pharmacokinetic Considerations
- Solubility : Methoxy and fluoro substituents improve aqueous solubility compared to tert-butyl derivatives, which may limit oral bioavailability despite enhanced lipophilicity .
Biological Activity
N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is a compound that belongs to the quinazoline family, characterized by its unique structural features, including a nitro group at the 6-position and a tert-butylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A quinazoline core , which is known for various biological activities.
- A nitro group that may enhance its reactivity and biological interactions.
- A tert-butylphenyl group , which contributes to its lipophilicity and potential binding interactions with biological targets.
Anticancer Properties
Research indicates that this compound may act as a pharmacophore in the development of anticancer drugs. Its ability to interact with specific molecular targets makes it a candidate for inhibiting cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can inhibit the activity of various kinases involved in cancer signaling pathways, such as the epidermal growth factor receptor (EGFR) .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Target Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | EGFR inhibition | 0.87 | |
| Various Tumors | PARP inhibition | 0.32 |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown potential antibacterial activity. Certain derivatives within the quinazoline family have been reported to exhibit effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Moderate |
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways critical for tumor growth and bacterial survival. For example, its interaction with EGFR can block downstream signaling essential for cancer cell proliferation .
Case Studies
- Study on NSCLC Treatment : A study demonstrated that compounds similar to this compound effectively inhibited the growth of NSCLC cells by targeting the EGFR pathway. The results indicated significant tumor reduction in xenograft models treated with this class of compounds .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of quinazoline derivatives, including this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Q & A
Q. What computational approaches predict binding modes and affinity to target enzymes?
- Methods :
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 6W63).
MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
